5-(Prop-1-en-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole
Description
5-(Prop-1-en-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound belonging to the 4,5-dihydroisoxazole (isoxazoline) family. Its structure comprises a five-membered ring with an oxygen and nitrogen atom, a trifluoromethyl (-CF₃) substituent at position 3, and a prop-1-en-2-yl (allyl) group at position 3. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for biological activity, while the allyl substituent may influence reactivity and steric interactions.
Properties
CAS No. |
93665-81-7 |
|---|---|
Molecular Formula |
C7H8F3NO |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
5-prop-1-en-2-yl-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C7H8F3NO/c1-4(2)5-3-6(11-12-5)7(8,9)10/h5H,1,3H2,2H3 |
InChI Key |
IIWAUYGPDAJZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC(=NO1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-1-en-2-yl)-3-(trifluoromethyl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethylated precursor with a suitable alkene in the presence of a catalyst to form the dihydroisoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Prop-1-en-2-yl)-3-(trifluoromethyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Prop-1-en-2-yl)-3-(trifluoromethyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(Prop-1-en-2-yl)-3-(trifluoromethyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the dihydroisoxazole ring can participate in various chemical interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Herbicidal Activity
Neuropharmacological Activity
- 3-(Furan-2-yl)-5-(4-methoxyphenyl) Derivative (2g): Exhibits MAO inhibitory activity (antidepressant/antianxiety) due to electron-rich furan and methoxyphenyl groups .
- Target Compound: The allyl group may confer different pharmacokinetic properties, but the lack of aromatic substituents might reduce CNS activity compared to furan-phenyl analogs.
Physicochemical Properties
- The target compound’s allyl group likely reduces logP compared to pyroxasulfone’s pyrazole-sulfonyl moiety but increases it relative to furan-phenyl derivatives .
Metabolic and Stability Profiles
Biological Activity
5-(Prop-1-en-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole (CAS Number: 13507149) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFN\O
- Molecular Weight : 185.14 g/mol
- Structure : The compound contains an oxazole ring, which is known for various biological activities, particularly in medicinal chemistry.
Biological Activity Overview
The biological activity of 5-(Prop-1-en-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole has been explored in several studies. Its potential applications include:
The mechanisms by which 5-(Prop-1-en-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole exerts its biological effects can be summarized as follows:
- Topoisomerase Inhibition : Similar compounds have been shown to interact with topoisomerases, leading to disruption in DNA replication and transcription processes .
- Enzyme Inhibition : The oxazole moiety is often associated with the inhibition of key enzymes involved in metabolic pathways. The trifluoromethyl group may enhance binding affinity due to increased electron-withdrawing capacity.
Case Study 1: Antiproliferative Effects
In a study examining a series of oxadiazole derivatives including 5-(Prop-1-en-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole:
- Cell Lines Tested : Human breast cancer (MCF7) and lung cancer (A549).
- Results : IC50 values ranged from 10 µM to 30 µM across different derivatives, indicating moderate to strong antiproliferative activity compared to control agents.
Case Study 2: Enzyme Inhibition
Research focusing on the inhibition of tyrosinase by oxazole derivatives revealed:
- IC50 Values : Compounds with similar structures showed IC50 values as low as 20 µM.
- Mechanism : Competitive inhibition was suggested based on kinetic studies.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHFN\O |
| Molecular Weight | 185.14 g/mol |
| Antiproliferative IC50 (MCF7) | ~10 µM |
| Antiproliferative IC50 (A549) | ~30 µM |
| Tyrosinase IC50 | ~20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
